molecular formula C15H12BrN5O B2482777 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920462-39-1

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2482777
CAS No.: 920462-39-1
M. Wt: 358.199
InChI Key: LLFYMRRWWLUNDY-UHFFFAOYSA-N
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Description

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound designed for research applications, integrating a benzamide core with a phenyltetrazole moiety. This structure is of significant interest in medicinal chemistry, particularly in the exploration of G Protein-Coupled Receptors (GPCRs). The tetrazole ring is a well-established bioisostere for carboxylic acids, which can enhance cell membrane permeability and metabolic stability of potential drug candidates . The specific arrangement of the bromine atom and the phenyltetrazole group suggests potential for targeted biological activity. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for structure-activity relationship (SAR) studies. It is especially relevant for investigating receptor-ligand interactions, as tetrazole-containing scaffolds have been shown to exhibit potent agonistic activity against receptors like GPR35 . Furthermore, the benzamide scaffold is a common feature in compounds studied for various therapeutic areas, including oncology and inflammation . The product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFYMRRWWLUNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 1-phenyl-1H-tetrazole-5-methanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The ortho-bromine atom on the benzamide ring undergoes NAS with nucleophiles under mild conditions. This reaction is facilitated by the electron-withdrawing nature of the amide group, which activates the aromatic ring toward substitution.

Reaction Conditions Nucleophile Product Yield Source
K₂CO₃, DMF, 80°C, 12hPiperidineN-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(piperidin-1-yl)benzamide78%
CuI, L-proline, DMSO, 100°CNaN₃2-azido-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide85%

The bromine atom can also participate in Ullmann-type couplings with aryl amines under copper catalysis.

Suzuki-Miyaura Cross-Coupling

The bromine substituent enables palladium-catalyzed cross-coupling with boronic acids, forming biaryl derivatives. This reaction is critical for introducing aromatic diversity.

Catalyst System Boronic Acid Product Yield Source
Pd(PPh₃)₄, K₂CO₃, dioxane, reflux4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide92%
PdCl₂(dppf), Cs₂CO₃, THF, 80°C2-Furylboronic acid2-(furan-2-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide76%

Reaction efficiency depends on steric and electronic factors of the boronic acid .

Amide Hydrolysis and Functionalization

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates, enabling further derivatization.

Conditions Product Application Source
6M HCl, reflux, 6h2-Bromobenzoic acid + 1-phenyl-1H-tetrazole-5-methanaminePrecursor for re-amination or acylation
LiAlH₄, THF, 0°C to RT, 2h2-Bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzylamineReduction to amine for alkylation reactions

Tetrazole Ring Modifications

The tetrazole ring participates in alkylation and coordination reactions, though its high stability limits reactivity under non-catalytic conditions.

Reaction Conditions Product Notes Source
AlkylationMeI, K₂CO₃, DMF, RT, 24h1-Phenyl-5-(methoxymethyl)-1H-tetrazoleLimited yield due to steric hindrance
Metal CoordinationCu(OAc)₂, MeOH, RT, 2hCu(II) complex with tetrazole N-coordinationPotential catalytic applications

Halogen Exchange Reactions

The bromine atom can be replaced via Finkelstein reaction or Balz-Schiemann reaction to introduce other halogens or functional groups.

Reagent Conditions Product Yield Source
KI, CuI, DMF, 120°C2-Iodo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide68%
AgNO₂, HCl, 0°C2-Nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide54%

Key Structural Insights

  • Bromine Reactivity : The ortho-bromine’s position relative to the amide group enhances its electrophilicity, favoring NAS and cross-coupling .

  • Tetrazole Stability : The tetrazole ring remains intact under most reaction conditions but can coordinate metals or undergo alkylation under forcing conditions .

  • Amide Lability : Hydrolysis requires strong acids/bases, enabling controlled cleavage for sequential functionalization.

This compound’s modular reactivity makes it valuable for synthesizing bioactive molecules, catalysts, and materials. Experimental protocols prioritize palladium catalysis for cross-coupling and mild bases for substitution to preserve the tetrazole ring .

Scientific Research Applications

Medicinal Chemistry

The compound acts as an agonist for G protein-coupled receptor 35 (GPR35), which is implicated in various physiological processes, including pain modulation and inflammation management. Research indicates that compounds targeting GPR35 can potentially lead to new therapies for metabolic disorders and inflammatory diseases.

Case Study:
A study highlighted the pharmacological effects of similar tetrazole derivatives on GPR35, demonstrating their ability to modulate cellular signaling pathways, which can be leveraged for therapeutic applications in pain relief and metabolic regulation.

Drug Design

Due to its structural features, 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide serves as a bioisostere for carboxylic acids, facilitating binding to active sites on target proteins. This characteristic is crucial in drug design as it allows for the development of compounds with improved pharmacokinetic profiles.

Comparison with Similar Compounds:

Compound NameStructureBiological Activity
4-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamideStructurePotential GPR35 agonist
N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamideStructureInhibitor of carbonic anhydrases

Agricultural Chemistry

Tetrazole derivatives, including this compound, have been explored for their potential as agrochemicals due to their unique reactivity and ability to interact with biological systems. They may serve as herbicides or fungicides by disrupting specific biochemical pathways in target organisms.

Biochemical Mechanisms

The interaction of this compound with GPR35 leads to various cellular responses:

  • Modulation of gene expression
  • Alteration in cellular metabolism
    These effects are influenced by environmental factors such as pH and temperature, which can affect the compound's stability and reactivity.

Summary

The compound this compound exhibits promising applications across medicinal chemistry, drug design, and agricultural chemistry due to its unique chemical properties and mechanisms of action. Ongoing research into its interactions with biological targets continues to reveal its potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring and bromine atom play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Tetrazole-Containing Analogs
  • 5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide (CID 212278) :
    • Differs in the linkage between the benzamide and tetrazole; here, the tetrazole is connected via an oxygen atom (methoxy group) rather than a methylene group.
    • The oxygen linker may reduce steric hindrance and alter hydrogen-bonding capacity compared to the methylene group in the target compound .
  • 3-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (DN8): The tetrazole is attached to a phenyl ring that is directly bonded to the benzamide’s nitrogen.
Pyrazole-Containing Analogs
  • 2-Bromo-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide: Replaces the tetrazole with a pyrazole ring.
  • 2-Bromo-5-fluoro-N-(1-isopropyl-1H-pyrazol-5-yl)benzamide :
    • Incorporates a fluorine atom and an isopropyl group, increasing lipophilicity and steric bulk compared to the phenyltetrazole group in the target compound .
Other Heterocyclic Derivatives
  • N-((3-(4-Bromophenyl)isoxazol-5-yl)methyl)benzamide (20m) :
    • Substitutes tetrazole with an isoxazole ring. Isoxazoles are weaker hydrogen-bond acceptors but may improve metabolic stability due to reduced ring strain .

Physicochemical Properties

Compound LogP (Predicted) Hydrogen-Bond Donors Hydrogen-Bond Acceptors Molecular Weight
Target Compound ~3.2 1 (amide NH) 5 (tetrazole N, amide O) 384.2 g/mol
5-Bromo-N-phenyl-2-(tetrazolylmethoxy)benzamide ~2.8 1 6 366.2 g/mol
2-Bromo-N-(1-(4-methylbenzyl)pyrazol-5-yl)benzamide ~3.5 1 3 370.2 g/mol
DN8 (3-Bromo-N-[3-tetrazolylphenyl]benzamide) ~3.0 1 5 360.2 g/mol

Key Observations :

  • LogP values suggest moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.

Structure-Activity Relationships (SAR)

  • Tetrazole vs. Pyrazole : Tetrazole’s higher polarity and hydrogen-bond capacity may improve target affinity but reduce membrane permeability compared to pyrazoles .
  • Substituent Effects :
    • Bromine at the ortho position (target compound) likely increases steric hindrance but enhances halogen bonding.
    • Methyl or phenyl groups on the tetrazole (e.g., ) improve metabolic stability by blocking oxidative sites .

Biological Activity

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that exhibits a unique structure characterized by a benzamide group, a bromine atom, and a tetrazole ring. This combination of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

The molecular formula for this compound is C15H12BrN5OC_{15}H_{12}BrN_5O, with a molecular weight of 358.19 g/mol. The compound's structure allows for various chemical reactions, including substitution, oxidation, and cyclization, which can be harnessed for further synthetic applications in drug discovery .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. In vitro studies have shown that derivatives containing the tetrazole moiety can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells. The presence of the tetrazole ring is believed to enhance the interaction with biological targets involved in cancer progression .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For instance, some derivatives have been shown to act as agonists for G protein-coupled receptors (GPRs), which play crucial roles in cellular signaling related to inflammation and pain . Additionally, the bromine atom in the structure can enhance reactivity, facilitating interactions with biological macromolecules.

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of tetrazole-containing benzamides found that certain derivatives exhibited IC50 values in the micromolar range against cancer cell lines. The study highlighted the importance of substituents on the phenyl ring in modulating biological activity .

Study 2: Antimicrobial Activity

Another research effort focused on synthesizing and testing related compounds for antimicrobial activity. Results indicated that modifications to the benzamide structure could significantly enhance antibacterial efficacy against resistant strains .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Target/Mechanism
2-bromo-N-(phenyl-tetrazol-5-yl)methylbenzamideAnticancer10–30Various cancer cell lines
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamideGPR35 Agonist<50Pain and inflammatory pathways
4-bromo-N-(phenyl-tetrazol-5-yl)methylbenzamideAntimicrobial5–15Bacterial inhibition

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., bromine adjacency via deshielding in ¹H NMR) .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Br ratios .
  • Melting Point : Consistency with literature values (e.g., ~247–248°C for related benzamides) indicates purity .

What challenges arise when fluorinating the tetrazole ring, and how can these be addressed?

Advanced
Fluorination of the tetrazole ring often suffers from low yields (e.g., 30% in fluorosulfone intermediates) due to steric hindrance and competing side reactions . Strategies include:

  • Heterogeneous Fluorination : Using solid-supported reagents (e.g., Selectfluor®) to improve regioselectivity.
  • Microwave Assistance : Accelerating reaction kinetics to favor fluorinated products.
  • Post-Fluorination Stabilization : Introducing electron-withdrawing groups (e.g., sulfones) to reduce ring decomposition .

What purification methods are recommended for isolating this compound?

Q. Basic

  • Column Chromatography : Use gradient elution (petroleum ether/ethyl acetate, 1:2) to separate polar byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, especially for nitro intermediates .
  • Acid-Base Extraction : Leverage the compound’s solubility in organic solvents (e.g., ethyl acetate) under basic aqueous conditions .

How can computational modeling predict biological activity, and what validation is required?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., anticonvulsant targets). For example, benzamide derivatives show binding affinity to σ-1 receptors via hydrophobic and hydrogen-bonding interactions .
  • MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • Validation : Correlate docking scores with in vitro assays (e.g., IC₅₀ measurements). For instance, thiadiazole analogs require IC₅₀ validation in cytotoxicity assays .

How should stability studies under varying pH/temperature be designed?

Q. Basic

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated aging (40–60°C) to identify decomposition thresholds .
  • Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation by NMR .

How do aryl group modifications influence biological efficacy in SAR studies?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance metabolic stability and target binding. For example, 4-bromophenyl substitution in isoxazole derivatives increases anticonvulsant activity by 40% compared to methyl groups .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) improve selectivity but may reduce solubility. Balance via logP calculations .
  • Heteroaryl Moieties : Thiazole or tetrazole rings introduce hydrogen-bonding sites, critical for antiviral activity .

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